(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C14H18N6O2 and its molecular weight is 302.338. The purity is usually 95%.
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Biological Activity
(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the triazino-purine family and is characterized by a unique structure that may influence its biological activity. The following table summarizes its key structural features:
Feature | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C13H16N4O2 |
Molecular Weight | 248.29 g/mol |
Structural Characteristics | Contains a triazine ring and a purine base |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar triazino derivatives. For instance, compounds with related structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving membrane disruption and inhibition of cell wall synthesis .
Anticancer Properties
Triazino derivatives are also being explored for their anticancer properties. Research indicates that modifications in the triazine ring can enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting proliferation. One study reported that derivatives exhibited significant activity against human adenocarcinoma cells .
The biological activity of this compound may involve:
- Inhibition of DNA/RNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.
- Cellular signaling modulation : Potential interaction with specific receptors or enzymes involved in cellular signaling pathways.
Case Studies
In a notable study involving structural analogs of this compound:
- Study Design : A series of synthesized triazino derivatives were tested for their antibacterial and anticancer activities.
- Results : Certain derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines and showed promising antibacterial activity against resistant strains.
Properties
IUPAC Name |
7-[(E)-but-2-enyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-5-6-7-19-12(21)10-11(17(3)14(19)22)15-13-18(4)16-9(2)8-20(10)13/h5-6H,7-8H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLMMEQDBCAATN-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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